Azaphen
Overview
Description
Mechanism of Action
Target of Action
Azaphen, also known as Pipofezine, is a tricyclic antidepressant (TCA) that primarily targets the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
This compound acts as a potent inhibitor of the reuptake of serotonin . This leads to an overall increase in serotonergic neurotransmission, which can help alleviate symptoms of depression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound alters the balance of serotonin in the brain, which can influence mood, emotional regulation, and various other neurological processes .
Pharmacokinetics
Like other tcas, it is likely that this compound is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in serotonergic neurotransmission . This can lead to improvements in mood and a reduction in symptoms of depression . Additionally, this compound may have sedative effects, suggesting antihistamine activity .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. It’s important to note that factors such as diet, lifestyle, co-administration of other medications, and individual patient characteristics can potentially influence the action and efficacy of any medication, including this compound .
Biochemical Analysis
Biochemical Properties
Azaphen plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation. This inhibition is achieved through its interaction with the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron . By binding to SERT, this compound prevents the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft and prolonged neurotransmission.
Cellular Effects
This compound influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell signaling pathways by increasing the availability of serotonin, which in turn activates serotonin receptors on postsynaptic neurons . This activation can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and improving mood. Additionally, this compound has been shown to affect the number of rosette-forming cells in the mouse spleen, indicating its potential impact on the immune system .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This compound’s interaction with SERT is crucial for its antidepressant effects, as it prolongs the action of serotonin on postsynaptic receptors, leading to improved mood and reduced symptoms of depression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under recommended storage conditions and maintains its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits the reuptake of serotonin and exhibits antidepressant effects . At higher doses, it may cause toxic or adverse effects, including alterations in liver enzyme levels and potential hepatotoxicity . Threshold effects have been observed, indicating that careful dosage management is essential to avoid toxicity while achieving therapeutic benefits.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation in the liver. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of this compound. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is absorbed into the bloodstream and distributed to various tissues, including the brain, where it exerts its antidepressant effects. The distribution of this compound is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) on the presynaptic neuron . This localization is essential for its function as a serotonin reuptake inhibitor. Additionally, this compound may undergo post-translational modifications that affect its activity and targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azaphen is synthesized through a series of chemical reactions involving the formation of its tricyclic structure. The synthetic route typically involves the reaction of 5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure purity and consistency. The process includes the use of solvents such as dimethyl sulfoxide (DMSO) and may require heating or sonication to aid in the dissolution of the compound .
Chemical Reactions Analysis
Types of Reactions
Azaphen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form its corresponding reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Azaphen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Medicine: Used in clinical research to explore its antidepressant and sedative effects.
Industry: Employed in the development of new antidepressant medications and related compounds.
Comparison with Similar Compounds
Similar Compounds
Fluacizine: Another tricyclic antidepressant with similar serotonin reuptake inhibition properties.
Tianeptine: An atypical antidepressant that also affects serotonin levels but through different mechanisms.
Paroxetine: A selective serotonin reuptake inhibitor with similar antidepressant effects.
Uniqueness
Azaphen is unique in its combination of antidepressant and sedative effects, which is not commonly observed in other tricyclic antidepressants. Its dual action on serotonin reuptake and potential antihistamine activity distinguishes it from other compounds in its class .
Properties
CAS No. |
24853-80-3 |
---|---|
Molecular Formula |
C16H20ClN5O |
Molecular Weight |
333.81 g/mol |
IUPAC Name |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrochloride |
InChI |
InChI=1S/C16H19N5O.ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;/h3-6,11H,7-10H2,1-2H3;1H |
InChI Key |
JVONTAXIALFQJM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl |
Appearance |
Solid powder |
24853-80-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-methyl-1-piperazinyl)-10-methyl-3,4-diazaphenoxazine azafen azaphen azaphen monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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